Phenol, p-(1-benzyl-2-benzimidazolyl)-
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Overview
Description
. This compound is characterized by the presence of a phenol group attached to a benzimidazole ring, which is further substituted with a benzyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)phenol is the PDEδ prenyl binding site . This site plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)phenol acts as an inhibitor of the PDEδ prenyl binding site . By binding to this site, it prevents the normal function of the PDEδ protein, leading to an increase in the intracellular levels of cyclic nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(1-benzyl-2-benzimidazolyl)- typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by cyclization and subsequent reaction with phenol . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of Phenol, p-(1-benzyl-2-benzimidazolyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(1-benzyl-2-benzimidazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted phenol derivatives, quinones, and dihydrobenzimidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, p-(1-benzyl-2-benzimidazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Comparison with Similar Compounds
Phenol, p-(1-benzyl-2-benzimidazolyl)- can be compared with other similar compounds, such as:
Phenol, p-(1-benzyl-1H-benzimidazol-2-yl)-: Similar in structure but may differ in the position of substitution.
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but have different substituents.
Phenolic compounds: Compounds like 4-hydroxybenzaldehyde and 4-hydroxyacetophenone share the phenol group but have different functional groups attached.
The uniqueness of Phenol, p-(1-benzyl-2-benzimidazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQULKFJCBXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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